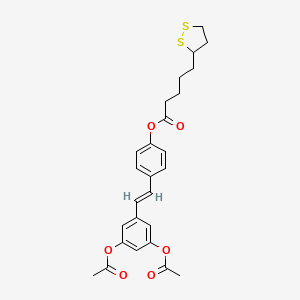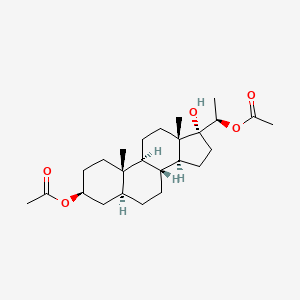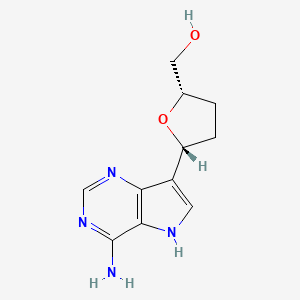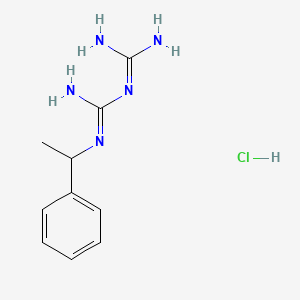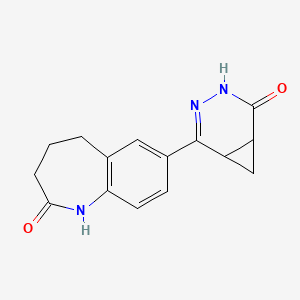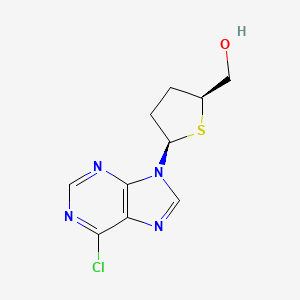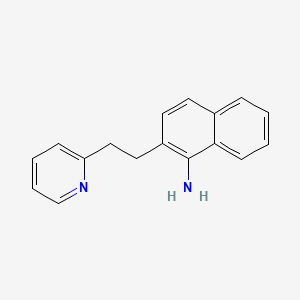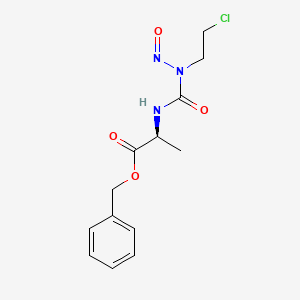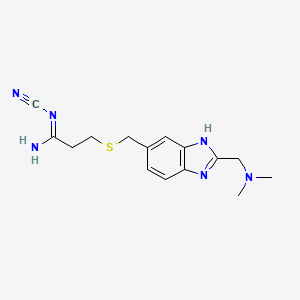
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- is a complex organic compound with a molecular formula of C₁₆H₂₀N₆S This compound is characterized by the presence of a benzimidazole ring, a cyano group, and a dimethylamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Dimethylamino Group: The benzimidazole intermediate is then reacted with formaldehyde and dimethylamine to introduce the dimethylamino group at the 2-position of the benzimidazole ring.
Thioether Formation: The next step involves the reaction of the dimethylamino-substituted benzimidazole with a suitable thiol compound to form the thioether linkage.
Cyano Group Addition: Finally, the cyano group is introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids and proteins, affecting their function. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The dimethylamino group can modulate the compound’s solubility and membrane permeability, influencing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanimidamide, N-cyano-3-(((2-((diaminomethylene)amino)-5-thiazolyl)methyl)thio)-
- Propanimidamide, N-cyano-3-(((2-((guanidino)-5-thiazolyl)methyl)thio)-
Uniqueness
Propanimidamide, N-cyano-3-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)- is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Eigenschaften
CAS-Nummer |
92979-93-6 |
|---|---|
Molekularformel |
C15H20N6S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N'-cyano-3-[[2-[(dimethylamino)methyl]-3H-benzimidazol-5-yl]methylsulfanyl]propanimidamide |
InChI |
InChI=1S/C15H20N6S/c1-21(2)8-15-19-12-4-3-11(7-13(12)20-15)9-22-6-5-14(17)18-10-16/h3-4,7H,5-6,8-9H2,1-2H3,(H2,17,18)(H,19,20) |
InChI-Schlüssel |
DJOMVSVZDIEEQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=NC2=C(N1)C=C(C=C2)CSCCC(=NC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


